molecular formula C7H9IO2 B2607678 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one CAS No. 1781093-12-6

6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one

Cat. No.: B2607678
CAS No.: 1781093-12-6
M. Wt: 252.051
InChI Key: SOSUTPLVEXFOEH-UHFFFAOYSA-N
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Description

6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one ( 1781093-12-6) is a high-value spirocyclic building block in organic synthesis, with a molecular formula of C 7 H 9 IO 2 and a molecular weight of 252.05 g/mol . This compound features a unique spiro[2.4]heptane core scaffold, which incorporates a strained cyclopropane ring and a lactone functionality, making it a versatile precursor for the development of complex molecular architectures . The reactive iodomethyl group serves as an excellent handle for further functionalization through various cross-coupling reactions and nucleophilic substitutions, allowing researchers to elaborate the core structure for diverse applications. This compound is primarily utilized in pharmaceutical and agrochemical research as a key synthetic intermediate. Its spirocyclic framework is of particular interest in medicinal chemistry for constructing conformationally constrained molecules and novel pharmacophores. Patents indicate its specific use in synthetic pathways, for instance, as an intermediate in the production of other spirocyclic compounds like 5-oxaspiro[2.4]heptan-6-one . The structural complexity it provides is essential for probing biological activity and optimizing the physical properties of lead compounds. For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-(iodomethyl)-5-oxaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO2/c8-4-5-3-7(1-2-7)6(9)10-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSUTPLVEXFOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(OC2=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Iodomethyl 5 Oxaspiro 2.4 Heptan 4 One

Strategies for the Construction of the 5-Oxaspiro[2.4]heptan-4-one Core

Cycloaddition Reactions in Spiroketone Formation

Cycloaddition reactions are powerful tools for the convergent assembly of complex cyclic systems. In the context of spiroketone synthesis, these reactions can form the spirocyclic core in a highly efficient manner, often establishing the quaternary spirocenter with a high degree of stereocontrol. rsc.org These methods are particularly valuable as they can rapidly build molecular complexity from simpler starting materials.

The [3+2] cycloaddition, or annulation, is a prominent method for constructing five-membered rings. In the context of spirocyclopropane synthesis, this reaction typically involves a donor-acceptor (D-A) cyclopropane (B1198618) acting as a 1,3-dipole synthon. acs.org Upon activation by a Lewis acid, the cyclopropane ring opens to form a zwitterionic intermediate, which is then trapped by a dipolarophile (such as an alkyne or alkene) to form a cyclopentane (B165970) ring. acs.orgresearchgate.net This strategy allows for the synthesis of spiro[cyclopropane-1,1'-cyclopentane] systems.

This approach has been demonstrated in the reaction between D-A cyclopropanes and ynamides, catalyzed by Sc(OTf)₃, to yield cyclopentene (B43876) sulfonamides. acs.org Similarly, chemo- and diastereoselective [3+2] cycloaddition reactions between D-A cyclopropanes and α,β-unsaturated enamides have been developed to access spiro[cyclopentane-1,3'-indoline] derivatives. frontiersin.org While not directly forming the oxaspiro[2.4]heptan-4-one core, these methods establish the fundamental principle of using cyclopropanes as three-carbon synthons for spirocycle formation. The general mechanism involves the Lewis acid-catalyzed ring-opening of the D-A cyclopropane to form an intermediate that reacts with the dipolarophile to forge the new five-membered ring. acs.org

Table 1: Examples of [3+2] Cycloaddition Reactions with D-A Cyclopropanes

D-A Cyclopropane TypeDipolarophileCatalystProduct TypeReference
1,1-Cyclopropane diesterYnamideSc(OTf)₃Cyclopentene sulfonamide acs.org
D-A Cyclopropaneα,β-Unsaturated enamideNaOHSpiro(cyclopentane-1,3'-indoline) frontiersin.org
Vinyl D-A CyclopropaneElectron-deficient alkenePalladiumSpiro-bicyclic system acs.org
D-A CyclopropaneAldehydeLewis AcidFunctionalized cyclopentene acs.org

Intramolecular cycloadditions offer an effective route to spirocyclic systems by tethering the reacting partners within the same molecule. This strategy often enhances reaction efficiency and stereocontrol. For instance, the intramolecular nitrile oxide cycloaddition reaction (INOC) has been employed in the synthesis of spirocyclic alkaloids, demonstrating its utility in constructing complex spiro-fused ring systems. rsc.org Another example involves the intramolecular cycloaddition of cis-1,2-dihydrocatechol derivatives tethered to diazoketones, nitrile oxides, or azides, which provides a stereocontrolled pathway to enantiomerically pure spiro[5.5]undecanes. nih.gov These examples highlight the versatility of intramolecular cycloadditions in forging spiro-junctions, a principle applicable to the synthesis of the 5-oxaspiro[2.4]heptan-4-one core.

Intramolecular Cyclization Approaches to Spiro-Lactones

Intramolecular cyclization represents an alternative and widely used strategy for synthesizing spiro-lactones. These methods typically involve the formation of the lactone ring or the spiro-fused carbocycle from a suitably functionalized precursor. Such approaches allow for precise control over the ring system and substitution pattern. nih.govnih.gov

Syntheses can be designed where a precursor already containing a cyclopropane ring undergoes a subsequent ring-closing reaction to form the adjacent lactone. A versatile method involves the acid-catalyzed skeletal rearrangement of cyclopropyl (B3062369) esters to yield γ-lactones. nih.gov This transformation is highly effective for creating bi- and tricyclic functionalized lactones. Another strategy involves the acid-catalyzed ring-opening of a cyclopropane intermediate to generate a spiro[4.5]decanone core, a key step in the synthesis of natural products like (−)-acorenone B. rsc.org Although this forms a larger ring system, the underlying principle of cyclopropane ring-opening to facilitate spiroannulation is directly relevant.

Table 2: Ring-Closing Strategies Involving Cyclopropane Precursors

Precursor TypeReaction ConditionProduct FeatureReference
Cyclopropyl esterAcid-catalyzed rearrangementFused γ-lactone nih.gov
Cyclopropane intermediateAcid-catalyzed ring-openingSpiro[4.5]decanone rsc.org

Reductive coupling reactions mediated by metals like zinc are a classic method for forming C-C bonds. The intramolecular Wurtz reaction, which involves the coupling of two alkyl halides within the same molecule, is particularly useful for creating strained ring compounds. organic-chemistry.org A Chinese patent outlines a synthetic route to 5-oxaspiro[2.4]heptan-6-one, an isomer of the target core structure. google.com A key step in this process is the cyclization of dibromoneopentyl glycol in the presence of zinc powder to afford cyclopropyldimethanol. google.com This transformation is an example of a Wurtz-type reaction to construct the crucial cyclopropane ring. The resulting diol is then further elaborated through several steps, including nitrile formation and hydrolysis, to yield the final spiro-lactone. google.com

Additionally, zinc-mediated Barbier reactions have been used to achieve anomeric gem-diallylation of sugar lactones, which can then undergo ring-closing metathesis to furnish C-spiro cyclopentene glycosides, demonstrating the utility of zinc in the synthesis of spiro compounds from lactones. rsc.org

Derivatization of Pre-existing Spirocyclic Lactones

The synthesis of 6-(iodomethyl)-5-oxaspiro[2.4]heptan-4-one can be envisioned through the modification of a pre-formed 5-oxaspiro[2.4]heptan-4-one core. This approach relies on the initial construction of the spirocyclic framework, followed by the introduction of the required functional group at the C6 position. A key intermediate in this strategy is 6-methylene-5-oxaspiro[2.4]heptan-4-one. The synthesis of this precursor has been reported via a base-catalyzed dimerization of alkynyl cyclopropyl ketones. This reaction proceeds in the presence of a catalytic system like potassium tert-butoxide in THF and tert-butanol, affording the exocyclic methylene-spirolactone scaffold with regio- and stereoselectivity.

Introduction of the Iodomethyl Moiety

Several established chemical transformations can be employed to install the iodomethyl group onto the 5-oxaspiro[2.4]heptan-4-one scaffold. The choice of method often depends on the nature of the available precursor.

Halogenation of Hydroxymethyl or Alkenyl Precursors

A plausible and direct route involves the hydroiodination of the double bond in 6-methylene-5-oxaspiro[2.4]heptan-4-one. This reaction, typically employing hydrogen iodide (HI), would proceed via an electrophilic addition mechanism. The regioselectivity of this addition is expected to follow Markovnikov's rule, where the iodide attacks the more substituted carbon of the double bond. However, in the case of an exocyclic methylene (B1212753) group, the formation of the primary iodide is anticipated.

Alternatively, if a 6-(hydroxymethyl)-5-oxaspiro[2.4]heptan-4-one precursor were available, its conversion to the corresponding iodide could be achieved through various standard iodinating agents. A common method is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. This reaction proceeds via a phosphonium (B103445) salt intermediate and generally provides good yields of the corresponding alkyl iodide with inversion of stereochemistry if a chiral center is present.

PrecursorReagentsProductNotes
6-Methylene-5-oxaspiro[2.4]heptan-4-oneHIThis compoundFollows Markovnikov addition to the exocyclic double bond.
6-(Hydroxymethyl)-5-oxaspiro[2.4]heptan-4-onePPh₃, I₂This compoundProceeds via the Appel reaction.

Decarboxylative Iodination Strategies

Another strategic approach is the decarboxylative iodination of a carboxylic acid precursor, such as 5-oxaspiro[2.4]heptan-4-one-6-carboxylic acid. The Hunsdiecker reaction and its modern variations are well-established methods for achieving this transformation. The classic Hunsdiecker reaction involves the treatment of the silver salt of a carboxylic acid with iodine. More contemporary methods, such as the Barton modification, utilize N-hydroxy-2-thiopyridone esters, which can then be treated with an iodine source like iodoform (B1672029) or molecular iodine under photolytic or thermal conditions. These methods proceed through a radical mechanism.

PrecursorReaction NameKey ReagentsProduct
5-Oxaspiro[2.4]heptan-4-one-6-carboxylic acidHunsdiecker Reaction1. AgNO₃ 2. I₂This compound
5-Oxaspiro[2.4]heptan-4-one-6-carboxylic acidBarton DecarboxylationN-hydroxy-2-thiopyridone, Iodoform, lightThis compound

Nucleophilic Substitution Reactions with Iodide Sources

If a precursor bearing a suitable leaving group at the C6-methyl position is synthesized, a straightforward nucleophilic substitution with an iodide source can be employed. For instance, a 6-(bromomethyl) or 6-(tosyloxymethyl)-5-oxaspiro[2.4]heptan-4-one derivative could be treated with sodium iodide in a polar aprotic solvent like acetone. This is known as the Finkelstein reaction, which is an equilibrium process driven to completion by the precipitation of the less soluble sodium salt of the leaving group (e.g., NaBr or NaOTs). This method is particularly effective for preparing alkyl iodides from the corresponding chlorides or bromides.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of this compound requires careful consideration of chemo- and regioselectivity at various stages. During the formation of the spirocyclic lactone core, particularly from precursors with multiple reactive sites, controlling which functional groups react is paramount. For example, in the dimerization of alkynyl cyclopropyl ketones to form the 6-methylene precursor, the reaction conditions must be optimized to favor the desired [4+2] cycloaddition pathway over other potential side reactions.

When introducing the iodomethyl group, regioselectivity is a key concern. In the hydroiodination of 6-methylene-5-oxaspiro[2.4]heptan-4-one, the addition of the iodine atom to the exocyclic carbon is the desired outcome. While this is the expected product based on electronic and steric factors, the potential for rearrangement or alternative addition products must be considered, especially under harsh acidic conditions.

Chemoselectivity is also critical when employing highly reactive iodinating reagents. The lactone functionality, while generally stable, could potentially undergo ring-opening under certain nucleophilic or strongly acidic or basic conditions. Therefore, the choice of reagents and reaction conditions for the iodination step must be compatible with the lactone ring and any other functional groups present in the molecule.

Enantioselective Synthetic Routes to Chiral Analogs

The construction of enantiomerically pure or enriched this compound is a significant challenge that can be addressed through various asymmetric synthesis strategies. One approach involves the use of chiral catalysts to control the stereochemistry during the formation of the spirocyclic core. For instance, nickel-catalyzed enantioselective α-spirocyclization of lactones has been reported, offering a potential route to chiral spirocyclic lactone precursors.

Another powerful strategy is the use of chiral auxiliaries or organocatalysts. Asymmetric bromolactonization of α-allyl carboxylic acids catalyzed by chiral bifunctional sulfides has been shown to produce chiral α-spiro-γ-lactones with a reactive bromomethyl group. This bromomethyl group could then be converted to the iodomethyl group via a Finkelstein reaction, thereby providing an enantioselective route to the target compound's analog.

Asymmetric StrategyKey FeaturesPotential Application
Chiral Metal CatalysisUse of chiral ligands (e.g., Mandyphos with Ni) to induce enantioselectivity in spirocyclization.Enantioselective synthesis of the 5-oxaspiro[2.4]heptan-4-one core.
Chiral OrganocatalysisUse of chiral bifunctional catalysts (e.g., BINOL-derived sulfides) for asymmetric halolactonization.Enantioselective synthesis of a 6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one precursor.

These enantioselective methods offer pathways to access specific stereoisomers of this compound, which is crucial for investigating its potential biological activities, as stereochemistry often plays a pivotal role in molecular recognition and biological function.

Chiral Auxiliaries in Spirocyclization

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemistry of a reaction. Once the desired stereocenter is established, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis to achieve high levels of diastereoselectivity.

In the context of synthesizing an enantiomerically enriched form of this compound, a chiral auxiliary could be attached to the precursor, cyclopropylideneacetic acid. The chiral auxiliary would then direct the approach of the iodine electrophile and the subsequent intramolecular cyclization, leading to the preferential formation of one diastereomer of the spiro-lactone.

A well-established class of chiral auxiliaries that could be employed for this purpose are the Evans oxazolidinones. These auxiliaries have proven to be highly effective in controlling the stereochemistry of various transformations, including alkylations and aldol (B89426) reactions. For instance, the cyclopropylideneacetic acid could be converted to an N-acyl oxazolidinone. The bulky substituent on the oxazolidinone would then sterically hinder one face of the double bond, directing the iodolactonization to occur from the less hindered face, thereby inducing diastereoselectivity. After the spirocyclization, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched this compound.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionTypical Diastereomeric Excess (d.e.)
Evans OxazolidinonesAlkylation, Aldol Reactions>95%
CamphorsultamsDiels-Alder, Michael Additions>90%
(S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (from L-tartaric acid)Grignard Additions80-95%

This table presents examples of common chiral auxiliaries and their typical performance in achieving diastereoselectivity in various asymmetric reactions.

Asymmetric Catalysis in Spiroketone Formation

Asymmetric catalysis offers an elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the asymmetric synthesis of this compound, a chiral catalyst could be employed to control the stereochemical outcome of the iodolactonization reaction. Recent advancements in catalysis have led to the development of catalytic enantioselective halolactonization reactions. rsc.org These reactions often utilize chiral Lewis acids, Brønsted acids, or organocatalysts to activate the substrate and control the facial selectivity of the halogen addition and subsequent cyclization.

A potential catalytic system for the enantioselective iodolactonization of cyclopropylideneacetic acid could involve a chiral phosphoric acid or a chiral metal complex. The catalyst would coordinate to the carboxylic acid, creating a chiral environment that directs the intramolecular cyclization to favor one enantiomer. For example, bifunctional catalysts that can activate both the electrophile and the nucleophile have shown great promise in achieving high enantioselectivity in similar transformations. nih.gov

Table 2: Examples of Asymmetric Catalysis in Spirocycle Synthesis

Catalyst TypeReactionEnantiomeric Excess (e.e.)
Chiral Phosphoric AcidPictet-Spengler Reactionup to 98%
Chiral Diamine-Metal ComplexMichael Addition/Cyclization>95%
Chiral SquaramideHalolactonizationup to 99%

This table provides examples of different types of chiral catalysts and their effectiveness in synthesizing chiral spirocyclic compounds with high enantioselectivity.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The application of these principles is crucial in modern synthetic chemistry.

The synthesis of this compound can be designed with several green chemistry principles in mind:

Atom Economy: The iodolactonization reaction itself is relatively atom-economical, as most of the atoms from the starting materials are incorporated into the final product. The use of asymmetric catalysis further enhances atom economy compared to the use of stoichiometric chiral auxiliaries.

Use of Safer Solvents: Traditional iodolactonization reactions often employ halogenated solvents. Green chemistry encourages the use of safer and more environmentally friendly solvents such as water, ethanol, or solvent-free conditions where possible. Research has shown that iodolactonization can be performed in greener solvent systems.

Catalysis: As discussed in the previous section, the use of catalytic methods is a cornerstone of green chemistry. Catalytic approaches reduce waste by using small amounts of catalysts that can be recycled and reused.

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. Iodolactonization reactions can often be carried out under mild conditions.

Renewable Feedstocks: While the immediate precursors to this compound may not be directly derived from renewable feedstocks, a holistic green chemistry approach would consider the entire lifecycle of the synthesis, including the origin of the starting materials.

Table 3: Green Chemistry Metrics for Synthetic Routes

MetricDescriptionIdeal Value
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%
E-Factor (Environmental Factor)Mass of waste / Mass of product0
Process Mass Intensity (PMI)Total mass in a process / Mass of product1

This table outlines key metrics used to evaluate the environmental impact and efficiency of a chemical process from a green chemistry perspective.

By integrating stereoselective methods with green chemistry principles, the synthesis of this compound can be achieved in an efficient, controlled, and sustainable manner.

Reactivity and Mechanistic Investigations of 6 Iodomethyl 5 Oxaspiro 2.4 Heptan 4 One

Reactions Involving the Iodomethyl Group

The carbon-iodine bond in the iodomethyl group is the most reactive site for a variety of transformations due to the excellent leaving group ability of the iodide ion and the susceptibility of the C-I bond to homolytic cleavage.

Nucleophilic Substitution Reactions (SN1, SN2)

The primary nature of the carbon bearing the iodine atom strongly favors the SN2 mechanism for nucleophilic substitution. Attack by a wide range of nucleophiles is expected to proceed with inversion of configuration at the methylene (B1212753) carbon.

Table 1: Predicted Outcomes of SN2 Reactions with 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one

NucleophileReagent ExampleExpected Product
Hydroxide (B78521)Sodium hydroxide (NaOH)6-(Hydroxymethyl)-5-oxaspiro[2.4]heptan-4-one
AlkoxideSodium methoxide (B1231860) (NaOCH3)6-(Methoxymethyl)-5-oxaspiro[2.4]heptan-4-one
CyanideSodium cyanide (NaCN)(5-Oxo-4-oxaspiro[2.4]heptan-6-yl)acetonitrile
Azide (B81097)Sodium azide (NaN3)6-(Azidomethyl)-5-oxaspiro[2.4]heptan-4-one
ThiolateSodium thiomethoxide (NaSCH3)6-((Methylthio)methyl)-5-oxaspiro[2.4]heptan-4-one

The SN1 pathway is considered less likely due to the instability of the corresponding primary carbocation. However, under forcing conditions with a very poor nucleophile in a polar, protic solvent, some SN1 character might be observed, potentially leading to rearranged products, although this is expected to be a minor pathway.

Radical Reactions and Reductive Dehalogenation

The relatively weak carbon-iodine bond (bond dissociation energy of approximately 234 kJ/mol) makes the iodomethyl group susceptible to homolytic cleavage, initiating radical reactions. Reductive dehalogenation, the replacement of the iodine atom with a hydrogen atom, can be achieved using various radical-based reducing agents.

Common reagents for this transformation include tributyltin hydride (Bu3SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism.

Table 2: Reagents for Reductive Dehalogenation

ReagentInitiatorProduct
Tributyltin hydride (Bu3SnH)AIBN6-Methyl-5-oxaspiro[2.4]heptan-4-one
Tris(trimethylsilyl)silane (TTMSS)AIBN6-Methyl-5-oxaspiro[2.4]heptan-4-one
Samarium(II) iodide (SmI2)None6-Methyl-5-oxaspiro[2.4]heptan-4-one

Elimination Reactions for Olefin Formation

Elimination reactions (E1 and E2) to form an exocyclic methylene group are also conceivable, although they may require specific conditions to be favored over substitution. The E2 mechanism would require a strong, sterically hindered base to abstract a proton from the carbon of the lactone ring adjacent to the iodomethyl group.

The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group might be conformationally restricted in the spirocyclic system, potentially hindering the E2 pathway. The use of a bulky base like potassium tert-butoxide would be a logical choice to promote elimination over substitution. The E1 pathway is unlikely for the same reasons that disfavor the SN1 mechanism.

Organometallic Reactions (e.g., Cross-Coupling Precursors)

The iodomethyl group serves as an excellent precursor for the formation of organometallic reagents or for direct use in cross-coupling reactions.

Grignard Reagent Formation: Reaction with magnesium metal would likely form the corresponding Grignard reagent, (5-oxo-4-oxaspiro[2.4]heptan-6-yl)methylmagnesium iodide. This nucleophilic species could then be used in reactions with various electrophiles.

Organolithium Reagent Formation: Transmetallation with an alkyllithium reagent (e.g., n-butyllithium) could generate the corresponding organolithium compound.

Cross-Coupling Reactions: The compound can act as an electrophilic partner in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to form a new carbon-carbon bond at the methylene position.

Table 3: Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalystExpected Product
Suzuki CouplingAlkyl- or Aryl-boronic acid/esterPd(PPh3)46-(Alkyl/Aryl-methyl)-5-oxaspiro[2.4]heptan-4-one
Stille CouplingOrganostannanePd(PPh3)46-(Alkyl/Aryl-methyl)-5-oxaspiro[2.4]heptan-4-one
Negishi CouplingOrganozinc reagentPd(PPh3)46-(Alkyl/Aryl-methyl)-5-oxaspiro[2.4]heptan-4-one

Transformations at the Ketone Functionality

The ketone carbonyl group is susceptible to attack by nucleophiles and can be reduced to the corresponding alcohol.

Enolate Chemistry and Alkylation Reactions

The presence of a carbonyl group in the lactone ring allows for the formation of an enolate anion at the α-position (C7) under basic conditions. The acidity of the α-proton is influenced by the spiro-fused cyclopropane (B1198618) ring, which can affect the stereoelectronic environment of the enolate. The generation of the enolate is a crucial step for subsequent alkylation reactions.

The alkylation of lactone enolates is a well-established method for forming new carbon-carbon bonds. libretexts.orgnih.gov For this compound, the enolate can be generated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to prevent competing reactions like the opening of the lactone ring. libretexts.org The choice of base is critical; for instance, using a bulky base like LDA would favor the formation of the kinetic enolate. youtube.com Subsequent treatment with an alkyl halide (R-X) would introduce an alkyl group at the C7 position.

The reaction proceeds via an SN2 mechanism, where the enolate acts as a nucleophile. libretexts.org The efficiency of the alkylation is dependent on the nature of the alkylating agent, with primary alkyl halides being the most effective. libretexts.org

Table 1: Predicted Outcomes of Enolate Alkylation of this compound

Reagent 1Reagent 2Predicted ProductReaction Type
1. LDA, THF, -78 °C2. CH₃I7-Methyl-6-(iodomethyl)-5-oxaspiro[2.4]heptan-4-oneAlkylation
1. LDA, THF, -78 °C2. CH₂=CHCH₂Br7-Allyl-6-(iodomethyl)-5-oxaspiro[2.4]heptan-4-oneAlkylation
1. NaH, THF2. C₆H₅CH₂Br7-Benzyl-6-(iodomethyl)-5-oxaspiro[2.4]heptan-4-oneAlkylation

This is an interactive table based on predicted reactivity.

Condensation and Derivatization Reactions

The enolate of this compound can also participate in various condensation reactions, analogous to those of other ketones and esters. For instance, it could undergo an aldol-type condensation with an aldehyde or ketone. In this reaction, the enolate would add to the carbonyl group of the electrophile to form a β-hydroxy lactone.

Furthermore, derivatization of the iodomethyl group is a plausible reaction pathway. The iodine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups. For example, reaction with sodium azide would yield an azidomethyl derivative, while reaction with a thiol would produce a thiomethyl ether. Such transformations have been demonstrated on similar bromomethyl-substituted α-spiro-γ-lactones. nii.ac.jp

Ring-Opening and Rearrangement Pathways of the Spiro[2.4]heptan-4-one System

The strained three-membered ring of the spiro[2.4]heptan-4-one system makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated at either the cyclopropane or the lactone ring.

The cyclopropane ring in spiro-cyclopropyl ketones can be opened under acidic conditions. rsc.org The presence of the adjacent carbonyl group can facilitate this cleavage by stabilizing the resulting carbocationic intermediate. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring. In the case of this compound, acid catalysis could lead to the cleavage of the C1-C2 or C1-C7 bond of the cyclopropane ring.

Nucleophilic attack on the cyclopropane ring is another potential pathway for cleavage, particularly in donor-acceptor cyclopropanes. acs.org While the spiro[2.4]heptan-4-one system is not a classic donor-acceptor cyclopropane, the strain of the ring can still render it susceptible to attack by soft nucleophiles, a reactivity pattern observed in spiro-activated cyclopropanes. nih.gov

The γ-butyrolactone ring is an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions. icm.edu.pl Basic hydrolysis would proceed via nucleophilic acyl substitution to yield a γ-hydroxy carboxylic acid salt. Acid-catalyzed hydrolysis would also yield the corresponding γ-hydroxy carboxylic acid. It is important to avoid strongly basic or nucleophilic conditions if the lactone ring is to be preserved. google.com

The Kulinkovich reaction, which is known to be effective on lactones, could be employed to convert the lactone into a cyclopropyl (B3062369) diol. organic-chemistry.org This reaction involves treatment with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.

The stereochemistry of the spiro[2.4]heptan-4-one system is a critical aspect of its reactivity. The two rings in a spiro compound are perpendicular to each other, which can lead to axial chirality if the substitution pattern is appropriate. uou.ac.in Any reaction that involves the opening of one of the rings will have significant stereochemical consequences.

For instance, in the nucleophilic ring-opening of the cyclopropane, the stereochemistry of the approach of the nucleophile will determine the stereochemistry of the product. Similarly, reactions at the α-carbon of the lactone via an enolate intermediate can lead to the formation of new stereocenters, and the diastereoselectivity of such reactions would be influenced by the existing stereochemistry of the spirocyclic system.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

The precise arrangement of atoms and functional groups within 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one necessitates the use of a suite of high-resolution spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive understanding of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR would provide fundamental information regarding the chemical environment of each proton and carbon atom.

A standard ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopropane (B1198618) ring, the methylene (B1212753) group adjacent to the iodine atom, and the protons on the lactone ring. The chemical shifts, integration values, and coupling patterns (multiplicity) of these signals are critical for initial structural assignment. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments, including the characteristic signals for the carbonyl carbon of the lactone, the spiro carbon, and the carbon bearing the iodine atom.

To establish the connectivity between protons and carbons and to probe the stereochemical relationships, multi-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, allowing for the mapping of the proton network within the cyclopropane and lactone rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with its directly attached carbon atom, providing a definitive assignment of the ¹³C spectrum.

These multi-dimensional techniques, when analyzed together, would allow for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
C=O (C4)-~175.0H6, H7
Spiro-C (C3)-~40.0H1, H2, H6, H7
-CH₂-I (C8)~3.2 (d)~5.0C6, C7
-CH- (C6)~4.5 (m)~75.0C4, C3, C8
-CH₂- (C7)~2.5 (m)~35.0C4, C3, C6, C8
Cyclopropane CH₂ (C1/C2)~0.9-1.5 (m)~15.0-25.0C3

Note: This table is illustrative and based on typical chemical shifts for similar functional groups.

Pulsed Field Gradient (PFG) experiments enhance the quality and selectivity of NMR data. For instance, PFG-based experiments like Gradient-selected COSY (gCOSY) and Gradient-selected HMBC (gHMBC) provide spectra with improved resolution and artifact suppression. Furthermore, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to determine the spatial proximity of protons, which is critical for elucidating the relative stereochemistry of the molecule, particularly at the C6 and the spiro-C3 centers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula.

For this compound (C₇H₉IO₂), the expected monoisotopic mass would be calculated and compared to the experimentally determined value. This confirmation is a critical step in verifying the identity of the compound.

Technique Ionization Mode Calculated Monoisotopic Mass (C₇H₉IO₂) [M+H]⁺ Hypothetical Observed Mass
HRMSESI+252.9669252.9671

Note: The hypothetical observed mass is within the typical mass accuracy of modern HRMS instruments.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring, typically appearing in the range of 1760-1800 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aliphatic and cyclopropyl (B3062369) groups, and C-O stretching of the lactone.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. It would also show the C=O stretch, and can be particularly useful for observing the C-C stretching of the cyclopropane ring and the C-I bond, which may be weak in the IR spectrum.

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Shift (cm⁻¹)
C=O (Lactone)Stretch1770 (strong)1770 (weak)
C-O (Lactone)Stretch1180 (strong)-
C-H (Aliphatic)Stretch2850-30002850-3000
C-IStretch500-600500-600 (strong)

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound possesses chiral centers, making it a chiral molecule. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

If the compound is synthesized as a single enantiomer or if the enantiomers are separated, CD spectroscopy can be used to characterize its chiroptical properties. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, provides a unique fingerprint of the enantiomer's absolute configuration. This experimental spectrum can then be compared with a theoretically predicted spectrum from quantum chemical calculations to assign the absolute stereochemistry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure of crystalline compounds. This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a spirocyclic compound with stereogenic carbons.

For spirocyclic lactones and related structures, single-crystal X-ray diffraction analysis yields a comprehensive three-dimensional molecular architecture. mdpi.combeilstein-journals.org The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines how the X-rays are scattered, allowing for the calculation of the electron density map and, consequently, the exact position of each atom.

While specific crystallographic data for this compound is not publicly available, analysis of analogous halogenated lactones and spirocyclic systems provides insight into the expected structural parameters. mdpi.com For instance, studies on similar compounds have successfully determined their crystal systems, space groups, and unit cell dimensions. mdpi.comnih.gov The presence of the heavy iodine atom in the structure is particularly advantageous for X-ray analysis as it scatters X-rays strongly, which can simplify the process of solving the crystal structure.

Table 1: Example Crystallographic Data for a Related Spirocyclic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3673
b (Å)11.2285
c (Å)12.5778
α (°)90
β (°)101.964
γ (°)90
Volume (ų)937.09
Z2
Note: Data presented is for a representative spirocyclic structure, 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane, to illustrate typical crystallographic parameters. nih.gov

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatography is an indispensable tool for assessing the chemical purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques employed for these purposes.

HPLC is the most common method for determining the purity of non-volatile organic compounds. chromforum.orgchemcon.com For a compound like this compound, a reverse-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov

Purity analysis by HPLC is often enhanced by using a photodiode array (PDA) or diode-array detector (DAD), which can assess the spectral homogeneity of a chromatographic peak. chromforum.orgyoutube.com If the spectra across the peak are consistent, it provides strong evidence that the peak corresponds to a single, pure compound. youtube.com

Gas Chromatography (GC) is suitable for analyzing thermally stable and volatile compounds and can be used to detect and quantify volatile impurities or residual solvents. chemcon.com Given the molecular weight and functional groups of the target compound, GC analysis might require derivatization to increase its volatility and thermal stability.

Table 2: Illustrative HPLC/GC Conditions for Analysis of Spiro-Lactones

ParameterHPLC ExampleGC Example
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)Capillary column (e.g., DB-5)
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHelium
Flow Rate 1.0 mL/min1.2 mL/min
Detector Diode-Array Detector (DAD) at 214 nm nii.ac.jpFlame Ionization Detector (FID)
Column Temperature 30°CTemperature program (e.g., 100°C to 250°C)

The spirocyclic nature of this compound creates chirality, meaning it can exist as a pair of non-superimposable mirror images (enantiomers). Separating and quantifying these enantiomers is critical in many applications. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often outperforming traditional HPLC. wikipedia.orgtwistingmemoirs.com

SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. shimadzu.comlongdom.org This mobile phase has low viscosity and high diffusivity, which leads to faster separations and higher efficiency compared to liquid chromatography. twistingmemoirs.comlongdom.org The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times. SFC is considered a "green" technology due to its reduced consumption of organic solvents. twistingmemoirs.com

Table 3: Representative SFC Conditions for Chiral Separation

ParameterValue
Column Chiral Stationary Phase (e.g., Daicel Chiralpak series) nii.ac.jp
Mobile Phase Supercritical CO₂ / Methanol
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detector UV-Vis or Mass Spectrometry (MS)
Column Temperature 40°C

Challenges in the Analytical Characterization of Iodinated Spirocyclic Compounds

The unique structure of this compound presents several analytical challenges.

Instability : Organic iodides can be sensitive to light and heat, potentially leading to degradation during analysis. The C-I bond is weaker than C-Br or C-Cl bonds, making the compound more susceptible to decomposition, which could complicate purity assessments by generating artifact peaks in chromatograms.

Halogen Bonding : The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence chromatographic retention behavior and molecular conformation. researchgate.net This may require careful method development to achieve consistent and reproducible results.

Mass Spectrometry : While a powerful tool for identification, iodinated compounds can sometimes be challenging to analyze by mass spectrometry. The single stable isotope of iodine (¹²⁷I) gives a clear isotopic pattern, but fragmentation can be complex. Furthermore, certain ionization techniques might be less effective or lead to the loss of the iodine atom.

Synthesis of Standards : The accurate quantification and identification of impurities require corresponding reference standards. Synthesizing and isolating minor impurities for these complex spirocyclic systems can be a significant synthetic challenge in itself. beilstein-journals.orgresearchgate.net

Theoretical and Computational Investigations

Reaction Mechanism Modeling

The modeling of reaction mechanisms provides crucial insights into the pathways of chemical transformations, including the identification of intermediates and the energetic feasibility of the reaction.

Transition State Characterization

The characterization of a transition state is a fundamental aspect of reaction mechanism modeling. It involves locating the saddle point on a potential energy surface that connects reactants to products. For a hypothetical reaction involving 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one, this would involve:

Geometry Optimization: Using quantum mechanical methods, the geometry of the transition state structure would be optimized.

Frequency Analysis: A frequency calculation would then be performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Due to the absence of published research, no specific transition state structures or their corresponding frequencies for reactions involving this compound can be provided.

Reaction Energy Profiles and Activation Barriers

A reaction energy profile visually represents the energy changes that occur as reactants are converted into products. Key parameters derived from this profile are:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation barrier indicates a faster reaction rate.

Without specific studies on this compound, it is not possible to present a data table of its reaction energy profiles or activation barriers for any particular transformation.

Synthetic Applications and Chemical Utility of 6 Iodomethyl 5 Oxaspiro 2.4 Heptan 4 One

Role as a Versatile Synthetic Building Block

There is currently no published research available to detail the role of 6-(iodomethyl)-5-oxaspiro[2.4]heptan-4-one as a versatile synthetic building block.

Precursor to Diversely Functionalized Spirocyclic Compounds

No studies have been found that demonstrate the use of this compound as a precursor for creating a range of other functionalized spirocyclic molecules. The inherent reactivity of the iodomethyl group would theoretically allow for nucleophilic substitution reactions, potentially leading to a variety of derivatives, but such transformations have not been reported.

Utility in Target-Oriented Synthesis of Complex Molecules

The application of this compound in the total synthesis of complex natural products or pharmaceutical agents has not been documented in the scientific literature. Its potential as a key intermediate in multi-step synthetic campaigns remains unexplored.

Development of Novel Reagents and Catalysts

There is no information to suggest that this compound has been used as a foundational structure for the development of new chemical reagents or catalysts.

Applications in Material Science Precursor Development

An extensive search of scientific databases reveals no instances of this compound being utilized as a precursor in the field of material science for the development of polymers, functional materials, or other advanced materials.

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

There are no published studies focused on the systematic design and synthesis of derivatives of this compound to investigate how structural modifications influence its chemical reactivity.

Future Research Directions and Unaddressed Research Gaps

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of complex molecules is a cornerstone of modern organic chemistry. Future research should prioritize the discovery of novel and sustainable pathways to 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one.

Key Research Objectives:

Green Iodination Strategies: Investigation into greener methods for the introduction of the iodomethyl group is crucial. This could involve exploring electrochemical iodination, which avoids harsh reagents, or using solid-supported iodine reagents for easier purification. mdpi.comresearchgate.netnih.gov The use of molecular iodine in conjunction with eco-friendly oxidants is another promising avenue. benthamdirect.commdpi.com

Catalytic Spirocyclization: Developing catalytic routes to the spirocyclic core would be a significant advancement. This could involve transition-metal-catalyzed or organocatalytic intramolecular cyclization reactions of appropriately functionalized precursors.

One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences that construct the spirocyclic lactone and introduce the iodomethyl functionality in a single, streamlined process would enhance synthetic efficiency and reduce waste.

Expanded Studies on Stereoselective Synthesis and Control

The structure of this compound contains stereocenters, making the development of stereoselective synthetic methods a high-priority research area. The ability to control the absolute and relative stereochemistry is paramount for potential applications in medicinal chemistry and materials science.

Key Research Objectives:

Asymmetric Catalysis: The application of asymmetric catalysis to control the formation of the chiral centers in the molecule is a key research direction. rsc.org This could involve the use of chiral transition-metal catalysts or organocatalysts to induce enantioselectivity in key bond-forming reactions. mdpi.comresearchgate.netrsc.org Recent advancements in the enantioselective synthesis of spiroketals and spirocyclic lactones could provide valuable insights. nih.govresearchgate.netnih.govacs.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials (the chiral pool) to construct the target molecule in an enantiomerically pure form is another viable strategy.

Substrate-Controlled Diastereoselective Reactions: For precursors with existing stereocenters, investigating substrate-controlled diastereoselective reactions to set the remaining stereocenters is an important area of study.

Resolution of Racemates: In cases where stereoselective synthesis is challenging, the development of efficient methods for the resolution of racemic mixtures, such as chiral chromatography or enzymatic resolution, should be explored.

Comprehensive Investigation of Reactivity and Mechanistic Diversification

A thorough understanding of the reactivity of this compound is essential for its application as a synthetic building block. The interplay between the strained spirocycle, the lactone, and the iodomethyl group could lead to novel and unexpected chemical transformations.

Key Research Objectives:

Reactivity of the Iodomethyl Group: The iodomethyl group is a versatile functional handle for a variety of transformations, including nucleophilic substitutions, cross-coupling reactions, and radical reactions. A systematic study of its reactivity with a diverse range of nucleophiles and under various reaction conditions is warranted. The use of molecular iodine in mediating cyclization reactions in other heterocyclic systems could inspire new applications. nih.govresearchgate.net

Lactone Ring-Opening Reactions: Investigating the stability of the lactone ring and the conditions required for its ring-opening is crucial. rsc.orgresearchgate.netnih.gov This could lead to the synthesis of highly functionalized cyclobutane (B1203170) derivatives. Mechanistic studies, potentially using computational methods, could provide insights into the factors governing ring stability and the pathways of ring-opening. mdpi.com

Spirocycle Rearrangements: The strained spiro[2.4]heptane system may be prone to rearrangement reactions under thermal, acidic, or basic conditions. Exploring these potential rearrangements could uncover novel molecular scaffolds.

Mechanistic Studies: Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be vital to unravel the pathways of new reactions and to optimize reaction conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly benefiting from the integration of flow chemistry and automation, which offer advantages in terms of safety, efficiency, and scalability. neuroquantology.comnumberanalytics.com

Key Research Objectives:

Development of Flow Synthesis Protocols: Translating the synthesis of this compound and its subsequent transformations to continuous flow processes could enable safer handling of reactive intermediates and improve reaction control. bohrium.comnih.gov

Automated Reaction Optimization: Utilizing automated synthesis platforms for high-throughput screening of reaction conditions can accelerate the optimization of synthetic steps and the exploration of the compound's reactivity. researchgate.net These robotic systems can rapidly explore a wide range of parameters, leading to improved yields and selectivities. atomfair.com

Telescoped Synthesis: Designing multi-step flow syntheses where intermediates are generated and consumed in a continuous stream without isolation can significantly enhance the efficiency of producing derivatives of this compound. rsc.org

Integration of In-line Analytics: Incorporating in-line analytical techniques (e.g., IR, NMR, MS) into flow systems will allow for real-time monitoring of reactions, providing valuable data for process optimization and control. unimi.it

Development of Advanced Computational Models for Prediction of Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental design, and elucidating reaction mechanisms. numberanalytics.comgrnjournal.usnih.gov

Key Research Objectives:

Quantum Chemical Calculations: Employing quantum chemical methods, such as Density Functional Theory (DFT), to calculate the geometric and electronic structure of this compound will provide fundamental insights into its stability and reactivity. These calculations can also be used to model reaction pathways and transition states for its formation and subsequent reactions.

Predictive Reactivity Models: Developing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models could help in predicting the reactivity of derivatives of this compound. nih.govcncb.ac.cnwikipedia.org

Molecular Dynamics Simulations: Using molecular dynamics simulations to study the conformational dynamics of the spirocyclic system and its interactions with other molecules, such as solvents or catalysts, can provide a deeper understanding of its behavior in different chemical environments.

Machine Learning-Assisted Pathway Prediction: The use of machine learning algorithms, trained on existing reaction data, could help in predicting feasible reaction pathways for the synthesis and transformation of this compound. rsc.org

Q & A

Basic Question: What are the common synthetic routes for preparing 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one, and how can reaction yields be optimized?

Methodological Answer:
The compound is typically synthesized via cyclopropanation of a ketone precursor followed by iodomethylation. For example, spiro[2.4]heptan-4-one derivatives are synthesized using NaBH₄ in THF to reduce cyclic ketones, forming the spirocyclic backbone . Iodomethylation can be achieved using N-iodosuccinimide (NIS) under mild conditions. To optimize yields:

  • Use 1.1 equivalents of NIS to minimize side reactions.
  • Purify via gradient column chromatography (e.g., 3–30% Et₂O/pentane) to separate diastereomers, achieving a total yield of ~75% .
  • Monitor reaction progress using TLC and confirm purity via ¹H NMR integration of crude mixtures .

Advanced Question: How can diastereomeric ratios (dr) be controlled during the iodomethylation of spirocyclic precursors?

Methodological Answer:
Diastereoselectivity depends on steric and electronic factors during the iodomethylation step. For example:

  • Steric Effects: Bulky substituents near the reaction site favor one diastereomer. In GP6 conditions, a dr of 88:12 was achieved using NIS with a spirocyclic alcohol precursor .
  • Catalytic Control: Transition-metal catalysts (e.g., Pd or Au) may enhance selectivity, though this requires further study.
  • Temperature Modulation: Lower temperatures (0–5°C) can stabilize transition states, improving selectivity. Post-synthesis, dr values are quantified via ¹H NMR integration .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ calculated for C₇H₉IO₂: 307.0190; observed: 307.0186) .
  • ¹H/¹³C NMR: Assign spirocyclic structure and iodomethyl group (δ ~2.5–3.5 ppm for CH₂I). Compare with analogs like rel-(1S,3S)-1-Iodo-1,2,2-trimethylspiro[2.4]heptan-4-one .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ .

Advanced Question: How can computational modeling predict the reactivity of the iodomethyl group in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can model transition states and activation energies. For example:

  • Bond Dissociation Energy (BDE): Calculate BDE for the C–I bond (~50–60 kcal/mol) to assess susceptibility to oxidative addition in Pd-catalyzed couplings.
  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., iodine’s σ-hole) for nucleophilic attack.
  • Docking Studies: Predict interactions with enzymes (e.g., cytochrome P450) for biological activity hypotheses .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at room temperature to prevent photodegradation, as spirocyclic ketones are prone to photochemical rearrangements .
  • Moisture Control: Use desiccants to avoid hydrolysis of the iodomethyl group.
  • Purity Validation: Regularly check via GC (calibration curves as in ) or HPLC to detect decomposition products.

Advanced Question: How can contradictory data on biological activity be resolved for spirocyclic iodomethyl compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Compare analogs like secolignan derivatives (e.g., 7-((7-Methoxybenzo[d][1,3]dioxol-5-yl)methyl)-5-oxaspiro[2.4]heptan-4-one) to isolate bioactive motifs .
  • Assay Reproducibility: Use standardized protocols (e.g., enzyme inhibition assays with triplicate measurements).
  • Meta-Analysis: Review literature for consensus on mechanisms (e.g., iodine’s role in membrane permeability) .

Basic Question: What purification strategies are effective for isolating this compound from by-products?

Methodological Answer:

  • Flash Chromatography: Use silica gel with gradients (e.g., pentane/Et₂O) to separate iodinated products .
  • Recrystallization: Optimize solvent pairs (e.g., hexane/EtOAc) based on solubility differences.
  • HPLC: Chiral columns resolve enantiomers if asymmetric synthesis is attempted .

Advanced Question: How does the spirocyclic scaffold influence the compound’s conformational dynamics in solution?

Methodological Answer:

  • Variable-Temperature NMR: Detect ring-flipping or chair-like transitions in the spiro[2.4]heptane system.
  • NOESY/ROESY: Identify through-space interactions between the iodomethyl group and adjacent protons.
  • Molecular Dynamics Simulations: Model energy barriers for conformational changes (~5–10 kcal/mol) .

Basic Question: What safety protocols are recommended for handling iodomethyl-containing spirocyclic compounds?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile iodine species.
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles.
  • Waste Disposal: Quench reactive iodine residues with NaHSO₃ before disposal .

Advanced Question: How can isotopic labeling (e.g., ¹³C or ²H) aid in mechanistic studies of this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use ²H-labeled iodomethyl groups to study C–I bond cleavage rates.
  • Tracer Studies: Incorporate ¹³C at the carbonyl carbon to track metabolic pathways in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.